L-Alanine, glycylglycylglycyl-
Description
Significance of Short Peptides in Contemporary Biochemical Research
Short peptides, typically defined as those containing between two and 50 amino acids, are pivotal to numerous fundamental physiological and biochemical processes. nih.gov They function as signaling molecules across all domains of life and can modulate protein-protein interactions, which are crucial for most biological functions. nih.gov The unique features and therapeutic promise of short peptides have garnered considerable interest, leading to their use in innovative biotherapies. nih.gov
The advantages of short peptides in research and therapeutics are numerous. They often exhibit high tissue specificity, faster biological effects, and lower immunogenicity compared to larger protein molecules. ukrbiochemjournal.org Furthermore, their synthesis is generally more cost-effective and environmentally friendly. ukrbiochemjournal.org These characteristics make them promising candidates for a wide range of applications, including pharmacotherapy and the development of drug delivery systems. ukrbiochemjournal.org Extensive research has highlighted the diverse roles of bioactive peptides, including their effectiveness in regulating blood pressure, antimicrobial and anti-inflammatory properties, and antioxidant capabilities. nih.gov
Structural and Functional Context of Glycine (B1666218) and Alanine (B10760859) Residues in Peptides
The constituent amino acids of a peptide determine its structure and function. Glycylglycylglycyl-L-Alanine is composed of three glycine residues and one L-alanine residue.
Glycine , the simplest amino acid, possesses a single hydrogen atom as its side chain. utexas.edu This minimal structure provides significant conformational flexibility, allowing it to fit into both hydrophilic and hydrophobic environments. wikipedia.org This flexibility is crucial for the formation of tight turns in protein structures and is a key component of collagen, where it constitutes about 35% of the amino acid content. wikipedia.org In laboratory settings, glycine is utilized as a buffering agent in methods like SDS-PAGE to maintain pH and protect samples. wikipedia.org
Alanine , on the other hand, has a methyl group as its side chain, classifying it as a nonpolar and aliphatic amino acid. wikipedia.org It is a non-essential amino acid in humans as it can be synthesized by the body. acs.org The presence of alanine residues in a peptide chain contributes to its hydrophobic character. britannica.com Alanine-rich regions in proteins like spider silk are responsible for their strength. acs.org In metabolic processes, alanine plays a role in the glucose-alanine cycle, which facilitates the transport of pyruvate (B1213749) and glutamate (B1630785) from muscle to the liver. wikipedia.org
The combination of glycine's flexibility and alanine's nonpolar nature in the tetrapeptide Glycylglycylglycyl-L-Alanine results in a molecule with specific conformational properties that are of interest in biochemical studies. The repetitive glycine units provide a flexible backbone, while the terminal L-alanine introduces a chiral center and a hydrophobic methyl group.
Overview of Glycylglycylglycyl-L-Alanine as a Model System
Glycylglycylglycyl-L-Alanine serves as a valuable model system in various research contexts. Its simple, well-defined structure allows for the investigation of fundamental aspects of peptide chemistry and biochemistry. For instance, derivatives of similar glycine-rich peptides are used as linkers in more complex molecules, such as in the synthesis of compounds for medical imaging and therapy. ontosight.ai The peptide backbone can be attached to chelating agents like DOTA, which can then bind to radionuclides for use in PET or SPECT imaging. ontosight.ai
The study of simple peptides like Glycylglycylglycyl-L-Alanine also provides insights into the folding and aggregation of larger proteins. For example, research on peptide motifs containing glycine and alanine has been crucial in understanding the fibrillization of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases. nih.gov By studying the conformational preferences and intermolecular interactions of this tetrapeptide, researchers can gain a better understanding of the forces that drive protein structure and misfolding.
Compound Information
| Compound Name |
| L-Alanine, glycylglycylglycyl- |
| Glycine |
| L-Alanine |
| Glycyl-L-alanine |
| alpha-synuclein |
| DOTA |
| Pyruvate |
| Glutamate |
Chemical and Physical Properties
| Property | Value | Source |
| L-Alanine, glycylglycylglycyl- | ||
| CAS Number | 947314-28-5 | parchem.com |
| Glycyl-L-alanine | ||
| Molecular Formula | C5H10N2O3 | nist.govnih.gov |
| Molecular Weight | 146.1445 g/mol | nist.gov |
| CAS Number | 3695-73-6 | nist.gov |
| L-Alanine | ||
| Molecular Formula | C3H7NO2 | acs.org |
| Molar Mass | 89.09 g/mol | acs.org |
| CAS Number | 56-41-7 | wikipedia.orgchemeo.com |
| Glycine | ||
| Molecular Formula | C2H5NO2 | wikipedia.org |
| Molar Mass | 75.07 g/mol | wikipedia.org |
| CAS Number | 56-40-6 | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22885-38-7 |
|---|---|
Molecular Formula |
C9H16N4O5 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N4O5/c1-5(9(17)18)13-8(16)4-12-7(15)3-11-6(14)2-10/h5H,2-4,10H2,1H3,(H,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 |
InChI Key |
LJAFQSFPOUNFHQ-YFKPBYRVSA-N |
SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
sequence |
GGGA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Glycylglycylglycyl L Alanine
Abiotic Synthesis Pathways of Glycine (B1666218) and Alanine (B10760859) Oligomers
The spontaneous formation of peptides from individual amino acids is a critical area of research in understanding the origins of life. Studies have explored various prebiotic conditions that could have facilitated the oligomerization of simple amino acids like glycine and alanine.
Evaporative Environment Conditions for Oligopeptide Formation
Evaporative environments, such as coastal areas of ancient landmasses, are considered plausible settings for the abiotic synthesis of peptides. tohoku.ac.jp In these environments, the repeated evaporation of water from solutions containing amino acids could have driven the condensation reactions necessary for peptide bond formation. This process is hindered in bulk aqueous solutions due to unfavorable thermodynamics. nih.gov
Research simulating these conditions has shown that drying aqueous solutions of amino acids can lead to the formation of oligopeptides. jst.go.jp For instance, experiments involving the drying of alkaline aqueous solutions of glycine and alanine at elevated temperatures (90°C and 130°C) resulted in the formation of hetero-oligopeptides. jst.go.jp Higher temperatures were found to accelerate the oligomerization reaction. jst.go.jp Studies have also demonstrated that the presence of boric acid can catalyze polypeptide synthesis under neutral and acidic conditions in evaporative settings, producing glycine polypeptides up to 39 monomers long. tohoku.ac.jp The composition of the resulting peptides is influenced by the initial molar ratio of the amino acids and the reaction conditions. jst.go.jp
| Condition | Reactants | Key Findings |
| Alkaline evaporative environment | Glycine, Alanine | Formation of hetero-oligopeptides; higher temperature accelerates the reaction. jst.go.jp |
| Neutral/Acidic evaporative environment with boric acid | Glycine | Catalyzes polypeptide synthesis, forming long glycine chains. tohoku.ac.jp |
| Wet-dry cycling | Amino acids | Can lead to the formation of oligopeptides, though single dry-down reactions can sometimes be more effective. mdpi.com |
Microdroplet-Enabled Condensation Reactions for Peptide Isomers
Aqueous microdroplets, such as those found in sea spray and atmospheric aerosols, offer another promising environment for abiotic peptide synthesis. pnas.orgnih.gov The air-water interface of these microdroplets provides a unique reaction environment that can accelerate chemical reactions, including the formation of peptide bonds from free amino acids. nih.govpnas.org This process can occur on a millisecond timescale without the need for additional reagents or catalysts. nih.gov
Studies have shown that spraying aqueous solutions of glycine or L-alanine into a mass spectrometer generates dipeptide isomers. nih.gov It is proposed that the interface of these microdroplets acts as a "drying surface," shifting the reaction equilibrium to favor dehydration and the formation of peptide bonds. nih.govnih.gov The mechanism is thought to involve the formation of an oxazolidinone intermediate. pnas.org Furthermore, the fusion of these microdroplets can lead to the extension of the peptide chain, forming tri-, tetra-, and even hexapeptides. nih.gov
| Feature | Description | Significance |
| Reaction Environment | Air-water interface of aqueous microdroplets. nih.govpnas.org | Overcomes thermodynamic barriers to peptide bond formation present in bulk water. pnas.org |
| Reaction Speed | Millisecond timescale. nih.gov | Allows for rapid synthesis under prebiotic conditions. |
| Mechanism | Formation of a reactive oxazolidinone isomer. pnas.org | Facilitates chain extension upon droplet fusion. nih.gov |
Enzymatic Synthesis Approaches for L-Alanine and Alanine-Containing Peptides
In biological systems and biotechnological applications, enzymes play a crucial role in the synthesis of peptides with high specificity and efficiency. Various enzymatic strategies have been developed for the production of L-alanine and peptides containing this amino acid.
One notable example is the enzymatic synthesis of the L-alanyl-L-alanine cross-bridge in the peptidoglycan of Enterococcus faecalis. This process involves an alanyl-tRNA synthetase and two specific ligases, BppA1 and BppA2, which transfer alanine from Ala-tRNA to the growing peptide chain. nih.govresearchgate.net
Chemo-enzymatic synthesis is another powerful approach. The enzyme papain, a cysteine protease, has been widely used to catalyze the polymerization of amino acid esters to form oligopeptides. researchgate.netqyaobio.com This method has been successfully applied to synthesize oligo(L-alanine) and cooligopeptides of lysine (B10760008) and alanine. qyaobio.comfrontiersin.org The reaction conditions, such as pH and the nature of the amino acid side-chain, influence the degree of polymerization and the yield of the resulting peptides. researchgate.net Other enzymes, such as α-amino acid ester acyltransferases, have also been identified for their potential in producing oligopeptides from unprotected amino acids. creative-peptides.com
| Enzyme/System | Substrates | Product(s) |
| Alanyl-tRNA synthetase, BppA1, BppA2 | Ala-tRNA, peptidoglycan precursor | L-alanyl-L-alanine cross-bridge. nih.govresearchgate.net |
| Papain | L-alanine ethyl ester | Poly(L-alanine). qyaobio.com |
| Papain | Lysine and Alanine ethyl esters | Oligo(lysine-co-alanine). frontiersin.org |
| Carboxypeptidase Y (from Empedobacter brevis) | Unprotected amino acids | Oligopeptides. creative-peptides.comnih.gov |
Solid-Phase Peptide Synthesis Strategies for Glycylglycylglycyl-L-Alanine
Solid-phase peptide synthesis (SPPS) is the standard laboratory method for the chemical synthesis of peptides like glycylglycylglycyl-L-alanine. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. neliti.com
The synthesis of glycylglycylglycyl-L-alanine would typically follow the Fmoc/t-Bu strategy. The process begins with the attachment of the C-terminal amino acid, L-alanine, to a suitable resin, such as 2-chlorotrityl chloride resin. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the attached alanine is then removed using a base, commonly piperidine (B6355638) in dimethylformamide (DMF). The next amino acid, glycine, also with its N-terminus protected by an Fmoc group and its carboxylic acid activated, is then coupled to the deprotected amino group of the resin-bound alanine. This cycle of deprotection and coupling is repeated with two more glycine residues to elongate the peptide chain.
Coupling reagents such as HBTU/HOBt or PyBOP are often used to facilitate the formation of the peptide bond. researchgate.net After the final glycine residue is added and its Fmoc group is removed, the completed tetrapeptide is cleaved from the resin, and all side-chain protecting groups (if any) are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). neliti.comresearchgate.net The crude peptide can then be purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). neliti.com Continuous-flow systems have also been developed to automate and expedite the SPPS process. pnas.org
Directed Chemical Modifications and Analog Design
To enhance the therapeutic potential of peptides, chemical modifications are often introduced to improve properties such as stability against proteolytic degradation and biological activity.
Incorporation of Non-Canonical Amino Acids (e.g., D-Alanine) for Stability and Activity Modulation
A common strategy to increase the stability of peptides is the substitution of L-amino acids with their D-enantiomers. nih.govresearchgate.net Peptides composed of L-amino acids are susceptible to degradation by proteases, which are stereospecific for L-isomers. The incorporation of D-amino acids, such as D-alanine, at specific positions in the peptide sequence can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life. nih.gov
This approach has been shown to be effective in various peptide-based drug development efforts. acs.org For example, replacing a glycine residue with D-alanine has been shown to increase serum stability. researchgate.net While enhancing stability, the introduction of a D-amino acid can also influence the peptide's conformation and, consequently, its binding affinity to its target receptor. researchgate.net Therefore, the position of the D-amino acid substitution is critical and must be carefully selected to maintain or improve biological activity. acs.org Beyond D-amino acids, a vast array of other non-canonical amino acids (ncAAs) are being explored to fine-tune the properties of peptides for therapeutic applications. nih.govfourwaves.comacs.orgmdpi.comresearchgate.net
| Modification Strategy | Amino Acid Involved | Effect |
| L- to D-amino acid substitution | D-Alanine | Increased resistance to proteolytic degradation, enhanced stability. nih.govresearchgate.net |
| Glycine to D-amino acid substitution | D-Alanine, D-Serine | Increased serum stability and potentially maintained or slightly increased activity. researchgate.net |
Terminal Group Derivatization for Spectroscopic and Interaction Studies
The strategic modification of the terminal amino and carboxyl groups of peptides is a cornerstone of chemical biology, enabling the introduction of probes for spectroscopic analysis and moieties for studying molecular interactions. For the tetrapeptide Glycylglycylglycyl-L-Alanine, derivatization of its N-terminal glycine and C-terminal L-alanine residues allows for the attachment of a variety of functional groups. These modifications are instrumental in elucidating the peptide's structure, dynamics, and interactions with biological targets.
The N-terminal α-amine group, with its relatively low pKa compared to the ε-amino group of lysine, can often be selectively labeled by controlling the reaction pH to be near neutral. thermofisher.com This selectivity is crucial for ensuring that the modification occurs at the desired position. Similarly, the C-terminal carboxylic acid can be targeted for modification, often through activation to form an active ester, which can then react with an amine-containing probe.
Spectroscopic Probes:
Fluorescent dyes are commonly attached to the termini of peptides to serve as spectroscopic reporters. These probes allow for the investigation of peptide folding, conformational changes, and binding events through techniques such as fluorescence resonance energy transfer (FRET), fluorescence polarization, and fluorescence quenching.
For Glycylglycylglycyl-L-Alanine, a fluorescent probe such as 6-Carboxyfluorescein (FAM) or Rhodamine B (RhoB) can be conjugated to the N-terminus. acs.org The synthesis typically involves the reaction of the amine-reactive form of the dye, such as an N-hydroxysuccinimide (NHS) ester, with the N-terminal amine of the peptide. acs.orgacs.org
A study on the fluorescence labeling of ATCUN peptides with FAM and RhoB demonstrated that the choice of coupling reagent and reaction conditions is critical for achieving high yields of the purified, labeled peptide. acs.org While the specific spectroscopic properties would be unique to the derivatized Glycylglycylglycyl-L-Alanine, the following table provides an illustrative example of the kind of data obtained from such studies, based on findings for similarly labeled peptides.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |
| FAM-Glycylglycylglycyl-L-Alanine | 495 | 520 | 0.92 | FRET Donor, Anisotropy |
| RhoB-Glycylglycylglycyl-L-Alanine | 555 | 580 | 0.36 | FRET Acceptor, Quenching Studies |
The data presented in the table is representative of typical values for these fluorophores when conjugated to peptides and is intended for illustrative purposes. The actual spectroscopic characteristics can be influenced by the local environment of the dye, including the peptide sequence and solvent conditions.
Probes for Interaction Studies:
To investigate the interaction of Glycylglycylglycyl-L-Alanine with potential binding partners, such as proteins or receptors, its termini can be modified with affinity labels or cross-linking agents. wikipedia.org Affinity labels are molecules that contain a reactive group and a targeting moiety that directs the label to a specific binding site. wikipedia.org
For instance, the C-terminus of Glycylglycylglycyl-L-Alanine could be coupled to a molecule containing a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide. Upon photoactivation, this group can form a covalent bond with nearby molecules, thus identifying interaction partners.
Furthermore, the N-terminus can be modified with moieties that facilitate purification or detection in pull-down assays. A common example is the attachment of a biotin (B1667282) tag. The high affinity of biotin for streptavidin can then be exploited to isolate the peptide and any interacting molecules from a complex mixture.
The derivatization of the terminal groups of Glycylglycylglycyl-L-Alanine is a versatile strategy for a wide range of biophysical and biochemical studies. The choice of the modifying group is dictated by the specific research question, whether it is to probe the peptide's intrinsic properties or its interactions within a larger biological context.
Conformational Dynamics and Structural Elucidation of Glycylglycylglycyl L Alanine
Peptide Backbone Conformational Analysis
Molecular dynamics simulations and experimental studies have shown that the introduction of glycine (B1666218) into a peptide sequence can perturb both local and global conformational dynamics. acs.orgnih.gov Glycine can act as a "helix breaker" by disrupting the regular hydrogen-bonding pattern of an α-helix and introducing local flexibility. acs.orgnih.gov This flexibility is not merely a passive property; it can be crucial for the biological function of proteins, allowing for the conformational changes necessary for substrate binding, catalysis, and allosteric regulation. The increased conformational entropy of glycine in the unfolded state is a significant factor in its destabilizing effect on helical structures. pnas.orgpnas.org
The flexibility of glycine-rich sequences, such as those found in linkers between protein domains, is a well-established principle in protein engineering. acs.org These flexible linkers, often composed of glycine and serine repeats, are used to ensure that the connected domains can fold and function independently without steric interference. acs.org
In stark contrast to glycine, L-alanine is known to be a strong helix-forming residue. nih.govpnas.orgstanford.edupsu.edustanford.edu The methyl side chain of alanine (B10760859), while small, restricts the conformational freedom of the backbone, favoring the dihedral angles associated with an α-helical conformation. psu.edu The stabilization of helices by alanine is primarily attributed to interactions within the folded helical structure rather than significant differences in the unfolded state. pnas.orgpnas.org
Experimental studies on alanine-based peptides have consistently demonstrated the high helical propensity of alanine. nih.govstanford.edu In fact, alanine is often used as a reference amino acid in "host-guest" studies to determine the relative helix-forming tendencies of other amino acids. psu.edu The substitution of a glycine with an alanine in a peptide sequence generally leads to an increase in helical content and a decrease in conformational flexibility. pnas.orgpnas.org This effect is so pronounced that even short alanine-based peptides can exhibit significant helix formation in solution. stanford.edu
The presence of the L-alanine residue at the C-terminus of Glycylglycylglycyl-L-Alanine is therefore expected to introduce a bias towards more ordered, potentially helical, conformations in that region of the peptide, counteracting the high flexibility imparted by the polyglycine tract.
Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are fundamental to the structure and stability of peptides and proteins. In Glycylglycylglycyl-L-Alanine, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can form, playing a crucial role in defining its conformational preferences in different environments.
Intramolecular hydrogen bonds are key to the formation of secondary structures like α-helices and β-sheets. In an α-helix, hydrogen bonds form between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'. The propensity of L-alanine to adopt helical conformations is in part due to its ability to facilitate the formation of these regular hydrogen-bonding patterns. nih.gov Conversely, the flexibility of glycine can disrupt these patterns. nih.gov Glycine residues can also participate in different types of turns and non-helical structures that are stabilized by specific intramolecular hydrogen bonds.
Intermolecular hydrogen bonds are critical for the association of peptide molecules, leading to the formation of larger aggregates, such as β-sheets, fibrils, or crystals. quora.com In the solid state, glycine-containing peptides often form extensive networks of intermolecular hydrogen bonds, which contribute to the stability of the crystal lattice. quora.comacs.org The amide protons and carbonyl oxygens of the peptide backbone are the primary donors and acceptors for these hydrogen bonds. The precise geometry of these hydrogen bonds, including the N…O distance, has a direct and measurable effect on the NMR chemical shifts of the amide protons. mdpi.com
The introduction of an aza-glycine, an analogue of glycine with a nitrogen atom in the backbone, can increase the number of hydrogen bonds within a self-assembled peptide structure, leading to increased stiffness of the resulting nanofibers. nih.gov This highlights the tunable nature of peptide self-assembly through the modulation of hydrogen bonding.
Conformational Transitions and Stability in Solution and Solid State
The conformational landscape of a peptide like Glycylglycylglycyl-L-Alanine is not static but is in a dynamic equilibrium between different states. The relative populations of these states, and the barriers to transition between them, are influenced by the peptide's sequence, the solvent environment, and temperature.
Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for studying the folding and unfolding of peptides. researchgate.netplos.org These simulations can provide an atomistic view of the conformational transitions that a peptide undergoes, revealing the sequence of events that lead from a disordered unfolded state to a structured folded state.
For small peptides, it is sometimes possible to observe spontaneous and reversible folding events on the timescale of simulations, allowing for the characterization of folding pathways and intermediate states. plos.orgnih.gov Studies on β-hairpin peptides, for example, have shown that folding is not a random process but often proceeds through a directed, stagewise mechanism involving the formation of specific contacts and structures. plos.org The folding of such peptides can be initiated by the formation of a turn, followed by the zippering of the strands through the formation of native hydrogen bonds. plos.org
Tetrapeptides are often used as simple models in biochemical research to study the fundamental aspects of protein folding and interactions. clinisciences.com The folding pathways of peptides can be complex, sometimes involving non-native interactions that can either guide the peptide towards the native state or trap it in a misfolded conformation. frontiersin.org
The conformational stability of a peptide is the net result of a delicate balance of forces, including intramolecular interactions, interactions with the solvent, and conformational entropy. The amino acid sequence is a primary determinant of this stability.
The substitution of glycine with alanine is a classic example of how a single amino acid change can significantly impact conformational stability. The presence of an alanine residue can stabilize a helical conformation by 0.4 to 2 kcal/mol relative to glycine. pnas.orgpnas.org This stabilization is largely due to the more favorable interactions of the alanine side chain within the folded helix and the entropic cost of restricting the greater conformational freedom of glycine in the unfolded state. pnas.orgpnas.org
The context of the surrounding sequence is also crucial. The effect of a Gly-to-Ala substitution can vary depending on its position within the peptide. For instance, in a collagen model peptide, a Gly-to-Ala substitution in the middle of a triple-helical domain terminated folding, whereas a similar substitution in the nucleation domain shifted the equilibrium towards the monomeric form, dramatically decreasing triple-helix stability. nih.govresearchgate.net This demonstrates that the impact of a mutation on stability is highly dependent on the local structural environment. nih.govresearchgate.net
Oligomerization and Aggregation Propensities of Glycine-Alanine Sequences
The study of how simple amino acids polymerize into peptides is crucial for understanding the origins of life and the principles of protein folding and aggregation. Glycine-alanine (Gly-Ala) sequences, due to the simplicity and prevalence of their constituent amino acids, serve as fundamental models for these investigations. The oligomerization and subsequent aggregation of these peptides are influenced by a variety of factors including the sequence itself, environmental conditions, and the presence of catalytic surfaces.
Oligomerization of Glycine and Alanine
Research into prebiotic chemistry has provided significant insights into the non-enzymatic formation of peptides from individual amino acids. These studies simulate conditions on the early Earth to understand how biomolecules like peptides could have formed.
Experiments simulating prebiotic evaporative environments have demonstrated the formation of hetero-oligopeptides from glycine and alanine. jst.go.jp In these studies, alkaline solutions of glycine and alanine were dried at elevated temperatures (90°C or 130°C) over extended periods. jst.go.jp The results showed that while glycine is more reactive in peptide synthesis, alanine is still incorporated into the growing chains, with hetero-oligopeptides up to 16 units long being detected. jst.go.jp Interestingly, the longest homo-oligopeptide of alanine was a tetramer, indicating that the presence of glycine facilitates the incorporation of alanine into longer chains. jst.go.jp It was also noted that lower temperatures (90°C) over longer incubation times favored higher yields of longer and more alanine-rich peptides compared to higher temperatures (130°C). jst.go.jp
The surfaces of minerals are thought to have played a catalytic role in prebiotic polymerization. researchgate.netmdpi.com Studies have shown that various iron oxides (like Goethite, Akaganeite, and Hematite) and metal ferrites can catalyze the condensation of glycine and alanine into dimers and trimers. researchgate.netmdpi.com These reactions can proceed at temperatures as low as 50°C, although the optimal temperature for the highest yield was found to be 90°C. researchgate.netmdpi.com At higher temperatures (120°C), the formation of cyclic byproducts like diketopiperazines becomes more favorable. researchgate.netmdpi.com
The table below summarizes findings from experiments on the mineral-catalyzed oligomerization of glycine and alanine, which provides a basis for understanding the formation of peptides like glycylglycylglycyl-L-alanine.
| Catalyst/Conditions | Amino Acids | Temperature Range (°C) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Iron Oxides (Goethite, Akaganeite, Hematite) | Glycine, L-Alanine | 50 - 120 | Up to 35 days | Peptide bond formation observed at 50°C. Maximum yield of dimers and trimers at 90°C. Goethite was the most effective catalyst. | researchgate.net |
| Metal Ferrites (Ni, Co, Cu, Zn, Mn) | Glycine, Alanine | 50 - 120 | 1 - 35 days | All tested ferrites catalyzed oligomerization. 90°C was the optimum temperature for highest yield. At 120°C, diketopiperazine formation was favored. | mdpi.com |
| Goethite (synthesized by two different routes) | Glycine, Alanine | 90 | 10 days (or 10 wet/dry cycles) | Wet/dry cycles yielded higher amounts of dipeptides compared to constant heating. Gly-Gly synthesis was more efficient than Ala-Ala. | nih.govresearchgate.net |
| Alkaline Evaporative Environment (no mineral catalyst) | Glycine, Alanine | 90 - 130 | 1 - 120 days | Formation of hetero-oligopeptides up to 16-mers. Glycine showed higher reactivity, but alanine was incorporated. Longer, more Ala-rich peptides favored at 90°C over longer times. | jst.go.jp |
Aggregation Propensities of Glycine-Alanine Sequences
Peptide aggregation is a process where individual peptide chains self-assemble into larger, often structured, species. nih.gov This phenomenon is driven by a combination of factors inherent to the peptide's sequence and the surrounding environment. For Gly-Ala sequences, key factors include hydrophobicity, the propensity to form β-sheet structures, and charge. nih.gov
The primary sequence dictates the intrinsic tendency of a peptide to aggregate. creative-proteomics.com Hydrophobic amino acids are known to drive aggregation, and while alanine is only moderately hydrophobic, its presence can influence the aggregation behavior of a peptide. biorxiv.org Glycine, lacking a side chain, is highly flexible and can adopt conformations that facilitate the formation of the cross-β-sheet structures characteristic of many aggregates. aip.orgscirp.org However, glycine and alanine on their own have a low propensity to induce aggregation and often require the presence of more influential residues, such as aromatic amino acids, to form significant aggregates. rsc.org
The aggregation of peptides often proceeds via a nucleation-polymerization mechanism, where a lag phase is followed by a rapid growth phase as monomers add to a growing nucleus. nih.gov The concentration of the peptide is a critical factor, with higher concentrations generally leading to faster aggregation. nih.gov Environmental factors such as pH and the presence of salts also play a significant role by altering the charge state of the peptide and screening electrostatic interactions, which can either promote or inhibit aggregation. nih.govresearchgate.net
Ultimately, the aggregation behavior of Glycylglycylglycyl-L-Alanine would be a nuanced interplay between the extreme flexibility conferred by the three glycine residues and the minor hydrophobic contribution and conformational restriction of the C-terminal alanine.
Computational and Theoretical Investigations of Glycylglycylglycyl L Alanine
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a cornerstone of computational peptide science, allowing researchers to model the movement and interaction of atoms over time. These simulations provide a dynamic picture of how peptides like Glycylglycylglycyl-L-Alanine behave, particularly in biologically relevant environments.
Force Field Development and Validation for Glycine-Alanine Systems
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. nih.gov Developing and validating force fields for peptides containing glycine (B1666218) and alanine (B10760859) is an active area of research. These amino acids are often used as benchmark systems because of their simplicity. researchgate.net
Force field parameterization involves fitting to high-level quantum mechanical calculations and experimental data. nih.gov For glycine-alanine systems, this includes optimizing parameters for bond lengths, angles, dihedral angles (especially the crucial phi/psi backbone torsions), and non-bonded interactions (van der Waals and electrostatic). umich.edu Recent efforts have focused on developing polarizable force fields, such as CHARMM Drude and AMOEBA, which explicitly account for electronic polarization. nih.govacs.org These are tested against additive force fields (like CHARMM36m) by comparing simulation results with experimental data, such as NMR J-coupling constants. nih.gov Studies on GGG (triglycine) and GAG (glycyl-L-alanyl-glycine) peptides show that while polarizable models can offer improvements, accurately capturing the Ramachandran distributions for even these simple peptides remains a challenge. nih.govacs.org
Simulation of Peptide Folding, Unfolding, and Aggregation Phenomena
MD simulations are instrumental in studying the complex processes of peptide folding, unfolding, and aggregation. For glycine-alanine sequences, simulations can explore the pathways by which an unfolded peptide chain collapses into a more structured state. The presence of glycine provides significant conformational flexibility, which can increase the entropy of the unfolded state. nih.govnih.govpnas.org The substitution of glycine with alanine reduces this backbone entropy, a factor that contributes to alanine's higher propensity to form helical structures. pnas.orgbiotechnologia-journal.org
Simulations of poly-glycine-alanine (poly-GA) have shown that these peptides are prone to aggregation, forming β-sheet-rich structures. nih.govresearchgate.netaip.org These studies demonstrate that over time, initially unstructured peptides can associate and organize into larger, ordered aggregates. The simulations can identify unique helical intermediates, such as β-helices, that may form during the folding and aggregation process. nih.govresearchgate.net By analyzing the thermodynamics of these transitions, researchers can determine folding temperatures and the relative stability of different structures. aip.org
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide a more fundamental description of peptide systems by solving the Schrödinger equation. Although computationally expensive, QM methods offer unparalleled accuracy for studying electronic structure, chemical bonding, and reaction mechanisms.
Ab Initio Studies of Peptide Bond Characteristics and Conformational Energetics
Ab initio (from first principles) methods, such as Hartree-Fock and Møller-Plesset perturbation theory (MP2), are used to investigate the intrinsic properties of the peptide bond and conformational energies without empirical parameterization. researchgate.net These studies have been applied to dipeptides of alanine and glycine to analyze the structure, energetics, and binding energy of peptide bond formation. researchgate.net Such calculations can determine the precise geometry of the peptide group, including its planarity, and how it is influenced by the surrounding amino acid residues. acs.org
By calculating the potential energy surface as a function of backbone dihedral angles (phi and psi), ab initio methods provide a detailed map of the energetically favorable and unfavorable conformations. acs.org These calculations are crucial for understanding the intrinsic conformational preferences of a peptide backbone, separate from solvent effects. The results show that electron correlation effects, which are accounted for in methods like MP2, are important for accurately calculating binding energies and conformational stabilities. researchgate.net
| Dipeptide | Binding Energy (CCSD(T) level) | Reference |
|---|---|---|
| Glycylglycine | 5.89 | researchgate.net |
| Glycylalanine | 5.61 | researchgate.net |
| Alanylglycine | 5.09 | researchgate.net |
| Alanylalanine | 4.86 | researchgate.net |
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for larger peptide systems. DFT is used to investigate the electronic structure, which includes the distribution of electrons within the molecule and the energies of molecular orbitals. youtube.com This information is vital for understanding chemical reactivity and intermolecular interactions. researchgate.net
For peptides, DFT calculations can provide insights into the nature of chemical bonds, including the peptide bond and hydrogen bonds that stabilize secondary structures. mdpi.com By analyzing parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the electron-donating or -accepting abilities of a peptide, which is relevant for its antioxidant activity. researchgate.net DFT is also extensively used to calculate vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of spectral bands to specific molecular motions. mdpi.commdpi.com This provides a powerful link between theoretical structure and experimental spectroscopic data.
Energy Landscape Frameworks for Mapping Conformational Transitions
The conformational flexibility of a peptide like Glycylglycylglycyl-L-Alanine is best understood through the concept of an energy landscape. This landscape represents the potential energy of the molecule as a function of its atomic coordinates. Computational methods aim to map this landscape to identify stable conformations (local minima) and the transition pathways between them.
A key tool in visualizing the conformational space available to each amino acid residue within the peptide is the Ramachandran plot. This plot maps the main-chain dihedral angles, phi (φ) and psi (ψ), revealing energetically allowed and disallowed regions. For the three glycine residues in Glycylglycylglycyl-L-Alanine, the lack of a side chain allows for a much larger range of allowed φ-ψ combinations compared to other amino acids. The C-terminal L-alanine, however, has more restricted conformational freedom due to its methyl side chain.
Molecular dynamics (MD) simulations can be used to explore the conformational space and generate a free energy landscape (FEL). The FEL provides a map of the conformational states and the energetic barriers between them. By analyzing the trajectory of the atoms over time, researchers can identify the most probable conformations and the pathways of transition from one to another. For a tetrapeptide, common stable conformations include various types of β-turns, which are stabilized by intramolecular hydrogen bonds between the first and fourth residues.
Table 1: Representative Dihedral Angles (φ, ψ) for Common Secondary Structures in Peptides
| Secondary Structure | Glycine Residue (Approximate φ, ψ) | L-Alanine Residue (Approximate φ, ψ) |
| Right-handed α-helix | (-60°, -30°) | (-65°, -40°) |
| β-sheet | (-135°, +135°) | (-140°, +135°) |
| Type I β-turn (i+1) | (-60°, -30°) | (-60°, -30°) |
| Type I β-turn (i+2) | (-90°, 0°) | (-90°, 0°) |
| Type II β-turn (i+1) | (-60°, 120°) | (-60°, 120°) |
| Type II β-turn (i+2) | (80°, 0°) | (80°, 0°) |
Note: These are idealized values. Actual dihedral angles in Glycylglycylglycyl-L-Alanine would be influenced by the local environment and intramolecular interactions.
Computational Prediction of Peptide Interactions and Relative Stabilities
Computational methods are also employed to predict how Glycylglycylglycyl-L-Alanine interacts with other molecules, such as solvent molecules, ions, or biological receptors. Furthermore, these methods can determine the relative stabilities of different conformers.
Molecular dynamics simulations in explicit solvent (e.g., water) can reveal the influence of the solvent on the peptide's conformation and dynamics. The interactions between the peptide's polar groups (amide bonds, C-terminus, N-terminus) and water molecules are crucial in stabilizing certain conformations. These simulations can quantify the number of hydrogen bonds formed between the peptide and water, providing insight into its solubility and interaction profile.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide highly accurate energy calculations for different conformers. By optimizing the geometry of various starting structures, the relative energies of different conformations can be determined. These calculations can also elucidate the nature of intramolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of each conformer.
Table 2: Theoretical Relative Stabilities of Potential Glycylglycylglycyl-L-Alanine Conformers
| Conformer Description | Key Intramolecular Interactions | Theoretical Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Extended Conformation | Minimal intramolecular H-bonds | 0.0 (Reference) | High |
| Type I β-turn | C=O(i) --- H-N(i+3) H-bond | -1.5 | Moderate |
| Type II β-turn | C=O(i) --- H-N(i+3) H-bond | -1.2 | Moderate |
| Gamma-turn | C=O(i) --- H-N(i+2) H-bond | -0.8 | Low |
| Folded (non-specific) | Multiple van der Waals contacts | Variable | Variable |
This table is illustrative and based on general principles of peptide conformation. The actual relative energies and populations would need to be determined by specific quantum mechanical or molecular dynamics calculations for Glycylglycylglycyl-L-Alanine.
Mechanistic Studies of Glycylglycylglycyl L Alanine Interactions with Biological Systems
Peptide-Protein Interaction Dynamics and Specificity
Beyond enzymatic hydrolysis, the interactions of Glycylglycylglycyl-L-Alanine with other proteins are governed by a range of non-covalent forces. These interactions are fundamental to understanding how peptides bind to receptors, antibodies, and other protein partners.
The binding of Glycylglycylglycyl-L-Alanine to proteins is mediated by a network of non-covalent interactions, including hydrogen bonds and electrostatic forces.
Dihydrogen Bonding: While direct evidence for dihydrogen bonding involving Glycylglycylglycyl-L-Alanine is not extensively documented in the available literature, the principles of hydrogen bonding are central to its interactions. The peptide backbone is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups). These groups can form conventional hydrogen bonds with complementary residues on a protein surface, contributing to the stability of the peptide-protein complex. raineslab.commdpi.comresearchgate.net
Substituting glycine (B1666218) residues with alanine (B10760859) is a common technique in protein engineering and mechanistic studies, known as alanine scanning mutagenesis, to probe the contribution of individual amino acid side chains to protein stability and binding affinity. rapidnovor.comnih.govias.ac.in
Replacing a glycine with an alanine introduces a methyl group, which can have several effects:
Steric Effects: The methyl group of alanine is larger than the hydrogen side chain of glycine, which can lead to steric clashes if the substitution occurs in a sterically constrained environment.
Hydrophobicity: Alanine is more hydrophobic than glycine, and its introduction can enhance hydrophobic interactions within a protein core or at a protein-protein interface.
Conformational Flexibility: The substitution of a flexible glycine with a more constrained alanine can reduce the conformational entropy of the unfolded state, which can lead to an increase in protein stability.
Alanine scanning mutagenesis has been widely used to identify "hot spots" in protein-protein interfaces, which are residues that contribute significantly to the binding energy. genscript.com By systematically replacing residues with alanine and measuring the change in binding affinity, researchers can map the functional epitope of a protein. rapidnovor.compnas.org
The table below illustrates the general effects of a glycine-to-alanine substitution on protein properties.
| Property | Effect of Glycine to Alanine Substitution | Rationale |
| Conformational Flexibility | Decrease | The methyl side chain of alanine restricts backbone dihedral angles compared to the hydrogen of glycine. youtube.com |
| Hydrophobicity | Increase | The methyl group is nonpolar, increasing the hydrophobic character. |
| Protein Stability | Often Increases | Reduction in the conformational entropy of the unfolded state. |
| Binding Affinity | Can Increase or Decrease | Depends on the specific interactions of the original glycine and the introduced alanine at the binding interface. |
Interactions with Nucleic Acids as Investigated through Research Probes
While the primary focus of studies on small peptides like Glycylglycylglycyl-L-Alanine is on their interactions with proteins, there is also interest in their potential to interact with nucleic acids. Glycine-rich peptides have been implicated in interactions with RNA. nih.govbiorxiv.org Peptides can be used as molecular probes to study these interactions. mdpi.com
Modulation of Cellular Processes and Pathways (Focus on underlying mechanisms)
The tetrapeptide Glycylglycylglycyl-L-alanine, hereafter referred to as GGGA, is a small peptide whose specific interactions with and modulation of cellular processes are not extensively characterized in existing literature. However, by examining the activities of its constituent amino acids, glycine and L-alanine, as well as other short peptides, we can infer potential mechanisms of action. Small peptides are known to play significant roles as chemical messengers, intracellular and intercellular mediators, and can influence a variety of biological functions. nih.gov The cellular effects of GGGA are likely mediated through its interaction with cell surface receptors, its transport into the cell, and its subsequent influence on intracellular signaling cascades.
The cellular uptake of small peptides can occur through various mechanisms, including endocytosis and direct membrane translocation. mdpi.com Once inside the cell, or upon binding to a receptor, GGGA could modulate signaling pathways that regulate fundamental cellular activities such as proliferation, metabolism, and survival.
One potential pathway that could be influenced by GGGA is the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth and metabolism and can be modulated by amino acids. nih.gov For instance, the dipeptide alanine-glutamine has been shown to increase the expression of mTOR, suggesting a role for small peptides in stimulating this pathway to regulate glycolysis in diabetic retinas. nih.gov Given that L-alanine is a component of GGGA, it is plausible that this tetrapeptide could have a similar effect on mTOR signaling, thereby influencing cellular metabolism.
Furthermore, short peptides can act as signaling molecules in various cellular contexts. For example, peptides rich in glycine and other amino acids have been implicated in the reprogramming of microspores toward embryogenesis, highlighting the role of small peptides in developmental processes. frontiersin.org Intracellularly generated oligopeptides have also been shown to affect G protein-coupled receptor (GPCR) signal transduction. nih.gov These peptides can competitively inhibit enzymes like thimet oligopeptidase, which is involved in degrading bioactive peptides, thereby prolonging their signaling activity. nih.gov
The table below summarizes potential cellular processes and pathways that could be modulated by GGGA, based on findings from related small peptides.
| Cellular Process/Pathway | Potential Modulation by GGGA (Inferred) | Underlying Mechanism (Hypothesized) | Supporting Evidence from Related Peptides |
| Cellular Metabolism | Regulation of glucose metabolism | Activation of the mTOR signaling pathway | The dipeptide alanine-glutamine increases mTOR expression, which is involved in regulating glycolysis. nih.gov |
| Signal Transduction | Modulation of G protein-coupled receptor (GPCR) signaling | Inhibition of peptide-degrading enzymes like thimet oligopeptidase, leading to sustained signaling. | Intracellular oligopeptides can inhibit thimet oligopeptidase and affect GPCR cellular responses. nih.gov |
| Cellular Development | Influence on cell differentiation and reprogramming | Acting as signaling molecules that trigger developmental pathways. | Glycine-rich peptides are involved in the reprogramming of microspores toward embryogenesis. frontiersin.org |
| Cellular Transport | Internalization and trafficking | Mediated by specific short-sequence peptide signals recognized by adaptor proteins. | Short peptide sequences are crucial for the endocytosis and intracellular trafficking of transmembrane receptors. nih.gov |
It is important to note that some glycine-alanine dipeptide repeats have been associated with neurotoxicity in the context of certain neurodegenerative diseases. These dipeptides can form aggregates that impair neuronal signaling and lead to cellular toxicity. embopress.orgnih.gov While GGGA has a different structure, this highlights that the biological effects of small peptides can be highly sequence- and context-dependent.
Further research is necessary to elucidate the precise mechanisms by which Glycylglycylglycyl-L-alanine interacts with and modulates cellular processes and pathways. The table below outlines key research findings on the modulation of cellular processes by related small peptides, providing a framework for future investigation into the specific activities of GGGA.
| Peptide/Compound | Cellular Process/Pathway Affected | Key Research Finding |
| Alanine-glutamine (dipeptide) | mTOR signaling, Cellular Metabolism | Ameliorates retinal neurodegeneration by enhancing glucose metabolism and mitochondrial function, potentially through the mTOR pathway. nih.gov |
| Glycine-Alanine (GA) dipeptide repeats | Neuronal Signaling, Cellular Toxicity | Induce synaptic dysfunction and cellular toxicity by forming aggregates that impair proteasome function and ER stress. embopress.org |
| Intracellular oligopeptides | G protein-coupled receptor (GPCR) signaling | Can actively affect cell signaling by inhibiting the degradation of a synthetic substrate by thimet oligopeptidase. nih.gov |
| Glycine-rich peptides | Cellular Reprogramming | Identified as potential players in the reprogramming of microspores toward embryogenesis. frontiersin.org |
Glycylglycylglycyl L Alanine As a Model Peptide in Advanced Biochemical Research
Investigating Fundamental Principles of Peptide and Protein Chemistry
The simplicity of Glycylglycylglycyl-L-Alanine makes it an excellent model for studying the basic chemical and physical properties of peptides and proteins. Its small size allows for detailed analysis using a variety of spectroscopic and computational techniques, providing insights that can be extrapolated to more complex protein systems.
The sequence of amino acids can also affect the rate of hydrolysis. The presence of the methyl side chain of alanine (B10760859) next to the peptide bond may introduce steric hindrance compared to the peptide bonds between glycine (B1666218) residues, potentially influencing the rate of enzymatic or chemical cleavage. Computational models can be employed to estimate the relative stability of the different peptide bonds within the Glycylglycylglycyl-L-Alanine molecule.
Glycylglycylglycyl-L-Alanine serves as a minimalist model for investigating the elementary principles of protein folding and conformational stability. The conformational landscape of a peptide is determined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The glycine residues, lacking a side chain, exhibit a much larger range of allowed φ and ψ angles compared to other amino acids. This conformational flexibility of the glycyl residues in the N-terminal part of the peptide contrasts with the more restricted conformational space of the C-terminal L-alanine residue due to its methyl side chain.
Mimicking and Studying Biological Sequences and Their Functions
The specific sequence of Glycylglycylglycyl-L-Alanine allows it to be used as a model for understanding the structure and function of repeating sequences found in larger biological proteins, such as collagen and elastin, and in proteins associated with disease.
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which requires a repeating Gly-X-Y amino acid sequence. ethz.ch The glycine residue at every third position is crucial, as its small size allows it to be accommodated in the crowded interior of the triple helix. Any other amino acid at this position, even alanine with its small methyl group, disrupts the triple-helical structure. ethz.ch
Therefore, Glycylglycylglycyl-L-Alanine, with its sequence (Gly-Gly-Gly-Ala), does not fit the canonical Gly-X-Y repeat and would not be expected to form a stable triple helix on its own. However, it can be used in "host-guest" studies to probe the effects of deviations from the canonical sequence on triple-helix stability. For example, incorporating this tetrapeptide into a longer collagen-like peptide could model the effects of a mutation where a glycine is replaced by another amino acid, a common cause of collagen-related diseases like osteogenesis imperfecta. Studies on such model peptides have shown that replacing a single glycine with L-alanine is significantly destabilizing to the collagen triple helix. nih.govnih.gov
| Collagen Model Peptide Sequence | Expected Triple-Helix Stability | Rationale |
|---|---|---|
| (Pro-Hyp-Gly)n | High | Canonical Gly-X-Y repeat with imino acids promoting a stable triple helix. |
| (Pro-Hyp-Ala)n | Very Low/None | Alanine in the Gly position disrupts the required packing in the helix core. ethz.ch |
| Host-Guest with single Gly to Ala substitution | Reduced | Local disruption and destabilization of the triple helix. nih.govnih.gov |
Elastin is an extracellular matrix protein responsible for the elasticity of tissues. Its properties are due to hydrophobic domains rich in glycine, valine, proline, and alanine. nih.gov Elastin-like polypeptides (ELPs) with repeating sequences, such as (VPGXG)n, where X is a "guest residue", are used to study the properties of elastin. wikipedia.org These peptides exhibit a characteristic lower critical solution temperature (LCST) phase transition, which is crucial for their elastic properties.
A hexanucleotide repeat expansion in the C9orf72 gene is the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). This mutation leads to the production of dipeptide repeat proteins through a non-canonical translation mechanism. One of the most abundant and aggregation-prone of these proteins is poly-Glycine-Alanine (poly-GA). nih.govnih.gov These poly-GA aggregates are found in the brains of patients and are believed to be a key contributor to the neurotoxicity observed in these diseases. embopress.orgjefferson.edunih.gov
Development of Research Tools and Probes (e.g., Chelator-Free Radiolabeling Tags for Research Applications)nih.gov
The development of peptide-based probes for molecular imaging has become a significant area of research in diagnostics and therapy. snmjournals.org These probes, which can be radiolabeled, offer high specificity for targeting disease-related biomarkers. snmjournals.orgnih.gov A key area of innovation in this field is the use of short peptides as chelator-free radiolabeling tags, which simplifies the process of attaching a radionuclide to a targeting molecule.
Traditionally, radiolabeling of peptides requires a bifunctional chelator, a molecule that binds the radionuclide and is then attached to the peptide. nih.gov However, this multi-step process can be complex and inefficient. nih.gov The use of certain short peptide sequences that can inherently form a stable complex with a radionuclide, such as technetium-99m (99mTc), eliminates the need for a separate chelator. nih.gov This chelator-free approach offers a more direct and efficient method for creating radiolabeled probes. nih.gov
Peptides composed of a sequence of amino acids, such as Glycylglycylglycyl-L-Alanine, can provide the necessary coordination electrons to form a strong chelation site for radionuclides. nih.gov Research has shown that tetrapeptide sequences can form an N4-like structure that strongly chelates 99mTc. nih.gov This radionuclide is widely used in clinical settings due to its favorable physical properties. nih.gov
Detailed research on a similar tetrapeptide, Gly-Ala-Gly-Lys (GAGK), has demonstrated the feasibility and efficiency of this chelator-free radiolabeling method. nih.gov In these studies, the GAGK peptide was attached to an anti-miRNA oligonucleotide to create a probe for imaging miRNA-21 expression, which is relevant in cancer research. nih.gov The labeling process was optimized by adjusting various reaction conditions, such as the concentration of the reducing agent stannous chloride (SnCl2·2H2O). nih.gov
The efficiency of the radiolabeling process is a critical factor in the development of these research tools. The following interactive data table summarizes the findings on the impact of stannous chloride concentration on the labeling efficiency of a 99mTc-labeled GAGK-oligonucleotide probe.
| SnCl₂·2H₂O Concentration (mg/mL) | Labeling Efficiency (%) | Specific Activity (μCi/μmol) |
|---|---|---|
| 1 | 90.67 ± 3.13 | 32.25 ± 7.6 |
| High concentrations | Decreased from 83.10 ± 3.72 to 46.17 ± 4.30 | Not Reported |
As the data indicates, a concentration of 1 mg/mL of stannous chloride resulted in the highest labeling efficiency of approximately 90.67% ± 3.13%. nih.gov Higher concentrations of the reducing agent led to a decrease in labeling efficiency, potentially due to the formation of unnecessary technetium colloid. nih.gov The resulting radiolabeled probe demonstrated good stability, which is crucial for in vivo imaging applications. nih.gov
This chelator-free labeling method using short peptides like Glycylglycylglycyl-L-Alanine as a model provides an effective and efficient pathway for developing novel radiolabeled probes for molecular imaging. nih.gov The simplicity of the approach and the high labeling efficiency make it a valuable tool for research applications, particularly in the development of agents for targeted gene expression imaging. nih.gov
Future Research Directions and Emerging Paradigms for Glycylglycylglycyl L Alanine
Integration of Complementary Experimental and Computational Methodologies
The future investigation of Glycylglycylglycyl-L-Alanine will undoubtedly benefit from a synergistic approach that combines experimental techniques with computational modeling. This integration is crucial for a comprehensive understanding of its structure-function relationships at a molecular level.
Experimental Approaches: Advanced spectroscopic and spectrometric techniques will be pivotal. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the conformational dynamics of the peptide in various solvent environments, mimicking different physiological conditions. Circular Dichroism (CD) spectroscopy will offer insights into its secondary structure, particularly its propensity to adopt random coil, β-sheet, or polyglycine II-like helical structures. Furthermore, techniques like Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed information about its vibrational modes and hydrogen bonding patterns, which are critical for understanding its aggregation behavior. nih.gov
Computational Modeling: In parallel, computational methods such as Molecular Dynamics (MD) simulations and quantum mechanical (QM) calculations can offer a dynamic and high-resolution view of the peptide's behavior. MD simulations can predict its conformational landscape, solvation properties, and interactions with other molecules or surfaces. QM calculations can provide accurate information on its electronic structure, vibrational frequencies, and reaction mechanisms. The synergy between these computational approaches and experimental data is essential for validating and refining theoretical models, leading to a more accurate predictive understanding of the peptide's properties. acs.org
| Methodology | Anticipated Insights for Glycylglycylglycyl-L-Alanine |
| Experimental | |
| High-Resolution NMR | Conformational ensemble in solution, intramolecular hydrogen bonding |
| Circular Dichroism (CD) | Predominant secondary structure elements |
| FTIR Spectroscopy | Vibrational modes, intermolecular interactions in aggregates |
| Mass Spectrometry | Fragmentation patterns, sequencing, post-translational modifications |
| Computational | |
| Molecular Dynamics (MD) | Conformational landscape, solvation free energy, interaction with membranes |
| Quantum Mechanics (QM) | Electronic structure, reaction energetics, spectroscopic predictions |
Exploration of Novel Mechanistic Roles and Potential Applications in Research Tool Development
While many tetrapeptides exhibit pharmacological activity, the future exploration of Glycylglycylglycyl-L-Alanine could focus on its potential as a research tool, leveraging its simple and well-defined structure. wikipedia.org The repetitive glycine (B1666218) units provide flexibility, while the terminal L-alanine introduces a chiral center and a small hydrophobic side chain, which could be key to its function.
Probing Protein-Protein Interactions: The peptide could be used as a minimalist tool to study the fundamental principles of protein-protein interactions. Its simple structure allows for systematic modifications (e.g., substitution of the alanine (B10760859) residue, isotopic labeling) to dissect the contributions of backbone flexibility and side-chain hydrophobicity to binding events.
Understanding Peptide Aggregation: Peptides rich in glycine and alanine have been shown to form amyloid fibrils. nih.gov Glycylglycylglycyl-L-Alanine could serve as a model system to investigate the early stages of peptide aggregation, a process implicated in various neurodegenerative diseases. Its simplicity would facilitate the detailed characterization of oligomeric intermediates and the influence of the single alanine residue on the aggregation pathway.
Development of Novel Analytical Standards: In the field of proteomics and metabolomics, well-characterized synthetic peptides are essential as standards for mass spectrometry and other analytical techniques. Glycylglycylglycyl-L-Alanine, with its defined sequence and molecular weight, could serve as a valuable standard for instrument calibration and method development.
| Potential Research Application | Rationale based on Peptide Structure |
| Probe for Protein-Protein Interactions | Simple, modifiable backbone with a single hydrophobic side chain. |
| Model for Peptide Aggregation Studies | Glycine-rich sequence prone to aggregation; alanine's role can be studied. |
| Analytical Standard | Defined chemical structure and molecular weight for calibration. |
Rational Design of Glycine/Alanine-Rich Peptides for Specific Research Probes and Biomaterial Scaffolds (non-clinical focus)
Building upon the fundamental understanding of Glycylglycylglycyl-L-Alanine, future research can focus on the rational design of more complex glycine/alanine-rich peptides for specialized applications in research and biomaterial science.
Designing Research Probes: By functionalizing Glycylglycylglycyl-L-Alanine with fluorescent dyes, affinity tags, or cross-linking agents, it can be converted into a versatile research probe. For instance, a fluorescently labeled version could be used to visualize cellular uptake or to track its interaction with specific proteins or lipid membranes. The peptide's sequence could also be incorporated into larger peptide constructs to act as a flexible linker between functional domains.
Developing Biomaterial Scaffolds: Polymers and peptides based on L-alanine have been explored for creating biodegradable scaffolds for tissue engineering. nih.gov Glycine-rich sequences can impart flexibility and control over the material's mechanical properties. Therefore, polymers or self-assembling peptides incorporating the Glycylglycylglycyl-L-Alanine motif could be designed to form hydrogels or fibrous scaffolds with tunable properties. These materials could serve as three-dimensional culture systems for studying cell behavior in a controlled in vitro environment. The simplicity of the repeating unit would allow for precise control over the scaffold's architecture and biocompatibility.
| Design Strategy | Target Application | Key Features of Glycine/Alanine-Rich Sequence |
| Functionalization with reporter groups | Fluorescent probes for cellular imaging | Biocompatible and flexible peptide backbone. |
| Incorporation into larger peptide constructs | Linker for multi-domain fusion proteins | Provides spatial separation and flexibility between domains. |
| Polymerization or self-assembly | 3D cell culture scaffolds and hydrogels | Tunable mechanical properties and biodegradability. |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting and quantifying L-Alanine, glycylglycylglycyl- in biological samples?
- Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying L-Alanine-containing peptides. For example, Creative Proteomics employs LC-MS with retention time calibration and isotope-labeled internal standards (e.g., L-Alanine (2-13C; 15N)) to enhance precision . Isotopic labeling allows differentiation between endogenous and exogenous peptides, with mass spectrometry resolving power ≥30,000 FWHM ensuring specificity . Sample preparation should include acid precipitation to remove interfering proteins, followed by centrifugal filtration (3 kDa cutoff) to isolate low-molecular-weight peptides.
Q. How does L-Alanine, glycylglycylglycyl- influence sodium ion transport in epithelial tissues?
- Answer : In vitro Ussing chamber experiments on jejunal mucosa demonstrate that L-Alanine (20 mM) enhances sodium absorption (ΔJNa = 2.5 ± 0.4 µeq/cm²/hr) by co-transport via SLC6A19 transporters. Synergistic effects with D-glucose (30 mM) further elevate absorption (ΔJNa = 8.0 ± 0.3 µeq/cm²/hr), attributed to dual activation of apical membrane transporters . For glycylglycylglycyl-conjugated L-Alanine, peptide-specific transporters (e.g., PEPT1) may require pH optimization (pH 6.0–6.5) for maximal uptake.
Advanced Research Questions
Q. How can isotopic labeling resolve metabolic contradictions in L-Alanine, glycylglycylglycyl-’s role in gluconeogenesis?
- Answer : Dual isotopic labeling (e.g., 13C at C-2 and 15N) enables tracing of L-Alanine’s carbon skeleton into glucose via mass isotopomer distribution analysis (MIDA). Studies show that 13C enrichment in hepatic glucose correlates with L-Alanine turnover rates (R² = 0.89), but acute ketosis (induced by D-β-hydroxybutyrate) reduces this contribution by 40%—a contradiction resolved by competition between ketone bodies and L-Alanine for mitochondrial oxidation . NMR spectroscopy (500 MHz) can further distinguish isotopic incorporation into glycylglycylglycyl- moieties .
Q. What experimental designs mitigate confounding factors in studying L-Alanine, glycylglycylglycyl-’s effects on cellular redox states?
- Answer : To address redox interference:
- Use CRISPR-edited cell lines (e.g., KO of alanine transaminase, ALT) to isolate peptide-specific effects.
- Pair extracellular flux analysis (Seahorse XF) with intracellular glutathione (GSH/GSSG) measurements via HPLC-fluorescence (ex/em: 365/420 nm).
- Control for pH shifts using HEPES-buffered media, as glycylglycylglycyl- peptides alter proton gradients in transport assays .
Q. How does L-Alanine functionalization enhance nanomaterial performance, and what analytical techniques validate these modifications?
- Answer : L-Alanine capping of ZnO nanorods increases carrier concentration (from 10¹⁶ to 10¹⁸ cm⁻³) via electron-donating carboxylate groups. Density functional theory (DFT) simulations (B3LYP/6-31G*) predict stable Zn–O bonds (1.98 Å), validated by FTIR (asymmetric COO⁻ stretch at 1580 cm⁻¹) and Hall effect measurements . For glycylglycylglycyl- derivatives, XPS (O 1s at 531.2 eV) confirms peptide adsorption on nanostructures.
Q. What strategies optimize enzymatic cleavage of L-Alanine, glycylglycylglycyl- for peptide sequencing?
- Answer : Use leucine aminopeptidase (LAP, 0.5 U/mL) in Tris-HCl (pH 8.0, 37°C) for N-terminal L-Alanine release, monitored via MALDI-TOF (mass shift Δm/z = 89.09). For glycylglycylglycyl- cleavage, pepsin (pH 2.0) or trypsin (with Lys-C protease) achieves >90% efficiency. Contradictions in cleavage kinetics (e.g., substrate inhibition at >10 mM) require Michaelis-Menten modeling with correction for non-competitive inhibition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
